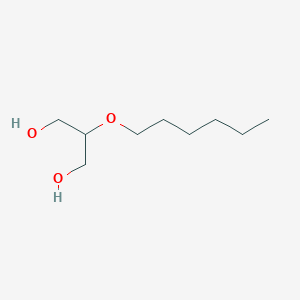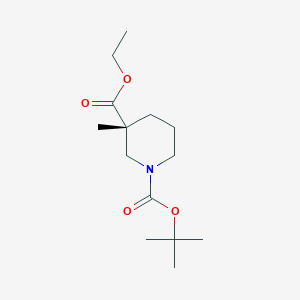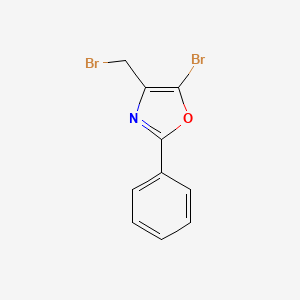
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- typically involves the bromination of a precursor oxazole compound. One common method involves the reaction of 2-phenyl-oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions on the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the oxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazoles, while oxidation and reduction reactions can lead to the formation of oxazole derivatives with different functional groups.
Scientific Research Applications
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 5-bromo-4-(bromomethyl)-2-methyl-
- Oxazole, 5-bromo-4-(bromomethyl)-2-ethyl-
- Oxazole, 5-bromo-4-(bromomethyl)-2-propyl-
Uniqueness
Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- is unique due to the presence of the phenyl group, which can enhance its chemical stability and influence its reactivity compared to other similar compounds. The phenyl group can also impact the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry.
Properties
CAS No. |
101085-25-0 |
|---|---|
Molecular Formula |
C10H7Br2NO |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
DUPYWIOQNFWBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)
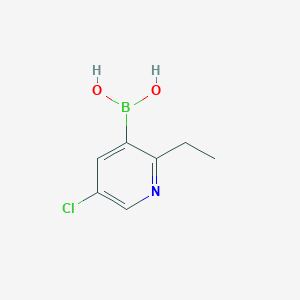
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

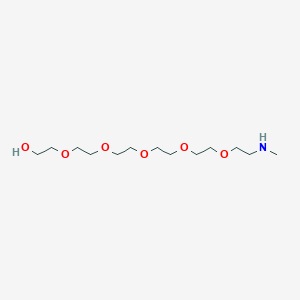
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)



